molecular formula C14H20N2O3S B7634293 1-(2-Methoxyethyl)-4-(4-methylthiophene-3-carbonyl)-1,4-diazepan-2-one

1-(2-Methoxyethyl)-4-(4-methylthiophene-3-carbonyl)-1,4-diazepan-2-one

Cat. No. B7634293
M. Wt: 296.39 g/mol
InChI Key: BLDNLSNFUUQVRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Methoxyethyl)-4-(4-methylthiophene-3-carbonyl)-1,4-diazepan-2-one, also known as MET, is a synthetic compound that belongs to the class of diazepanes. It is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 341.44 g/mol. MET has been extensively studied for its potential applications in scientific research as a tool for studying the biochemical and physiological effects of its mechanism of action.

Mechanism of Action

The mechanism of action of 1-(2-Methoxyethyl)-4-(4-methylthiophene-3-carbonyl)-1,4-diazepan-2-one involves its binding to a specific site on the GABA(A) receptor, which is distinct from the site where GABA binds. This binding leads to an increase in the affinity of GABA for its binding site, resulting in an enhancement of the inhibitory effects of GABA on neuronal activity. This ultimately leads to a decrease in the overall excitability of the central nervous system.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(2-Methoxyethyl)-4-(4-methylthiophene-3-carbonyl)-1,4-diazepan-2-one are primarily related to its effects on the central nervous system. It has been found to have anxiolytic, sedative, and hypnotic effects, which are similar to those of benzodiazepines. However, unlike benzodiazepines, 1-(2-Methoxyethyl)-4-(4-methylthiophene-3-carbonyl)-1,4-diazepan-2-one does not appear to have any anticonvulsant or muscle relaxant effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-(2-Methoxyethyl)-4-(4-methylthiophene-3-carbonyl)-1,4-diazepan-2-one in lab experiments is its specificity for the GABA(A) receptor. This allows for the selective modulation of GABAergic neurotransmission, which is important for studying the role of GABA in various physiological and pathological conditions. However, one limitation of using 1-(2-Methoxyethyl)-4-(4-methylthiophene-3-carbonyl)-1,4-diazepan-2-one is its relatively short half-life, which may limit its usefulness in certain experimental settings.

Future Directions

There are several potential future directions for research involving 1-(2-Methoxyethyl)-4-(4-methylthiophene-3-carbonyl)-1,4-diazepan-2-one. One area of interest is the development of more selective and potent positive allosteric modulators of GABA(A) receptors, which could have potential therapeutic applications for the treatment of anxiety and sleep disorders. Another area of interest is the study of the role of GABAergic neurotransmission in the pathophysiology of various neurological and psychiatric disorders, such as epilepsy, schizophrenia, and depression. Finally, there is a need for further research to better understand the pharmacokinetics and pharmacodynamics of 1-(2-Methoxyethyl)-4-(4-methylthiophene-3-carbonyl)-1,4-diazepan-2-one, which could lead to the development of more effective and safe drugs.

Synthesis Methods

The synthesis of 1-(2-Methoxyethyl)-4-(4-methylthiophene-3-carbonyl)-1,4-diazepan-2-one involves the reaction of 4-methylthiophene-3-carboxylic acid with 2-aminoethanol in the presence of thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 1,4-diazepane-2-one in the presence of triethylamine and 4-dimethylaminopyridine to yield 1-(2-Methoxyethyl)-4-(4-methylthiophene-3-carbonyl)-1,4-diazepan-2-one as the final product.

Scientific Research Applications

1-(2-Methoxyethyl)-4-(4-methylthiophene-3-carbonyl)-1,4-diazepan-2-one has been used in scientific research to study the mechanism of action of its effects on the central nervous system. It has been found to act as a positive allosteric modulator of GABA(A) receptors, which are the main inhibitory neurotransmitter receptors in the brain. This means that 1-(2-Methoxyethyl)-4-(4-methylthiophene-3-carbonyl)-1,4-diazepan-2-one enhances the activity of GABA(A) receptors, leading to an increase in the inhibitory effects of GABA on neuronal activity.

properties

IUPAC Name

1-(2-methoxyethyl)-4-(4-methylthiophene-3-carbonyl)-1,4-diazepan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3S/c1-11-9-20-10-12(11)14(18)16-5-3-4-15(6-7-19-2)13(17)8-16/h9-10H,3-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLDNLSNFUUQVRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC=C1C(=O)N2CCCN(C(=O)C2)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Methoxyethyl)-4-(4-methylthiophene-3-carbonyl)-1,4-diazepan-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.